molecular formula C24H49B B1632206 11-(Bromomethyl)tricosane CAS No. 732276-63-0

11-(Bromomethyl)tricosane

Cat. No.: B1632206
CAS No.: 732276-63-0
M. Wt: 417.5 g/mol
InChI Key: JVAQVYKSURQMBE-UHFFFAOYSA-N
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Description

11-(Bromomethyl)tricosane is an organic compound with the molecular formula C24H49Br It is a long-chain alkyl bromide, specifically a tricosane derivative where a bromomethyl group is attached to the eleventh carbon atom of the tricosane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-(Bromomethyl)tricosane typically involves the bromination of 11-methyltricosane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Reduction Reactions: The compound can be reduced to 11-methyltricosane using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of this compound can lead to the formation of 11-formyltricosane using oxidizing agents like pyridinium chlorochromate (PCC).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous ethanol under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

Major Products Formed:

    Substitution: 11-Hydroxytricosane, 11-Cyanotricosane.

    Reduction: 11-Methyltricosane.

    Oxidation: 11-Formyltricosane.

Scientific Research Applications

11-(Bromomethyl)tricosane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11-(Bromomethyl)tricosane primarily involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is exploited in various synthetic applications to introduce long alkyl chains into target molecules .

Comparison with Similar Compounds

    1-Bromotricosane: Similar in structure but with the bromine atom at the terminal position.

    11-Chloromethyltricosane: Similar but with a chlorine atom instead of bromine.

    11-Iodomethyltricosane: Similar but with an iodine atom instead of bromine.

Uniqueness: 11-(Bromomethyl)tricosane is unique due to the position of the bromomethyl group, which provides distinct reactivity compared to terminally brominated compounds. The eleventh position allows for specific interactions and modifications that are not possible with terminal halides .

Properties

IUPAC Name

11-(bromomethyl)tricosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H49Br/c1-3-5-7-9-11-13-14-16-18-20-22-24(23-25)21-19-17-15-12-10-8-6-4-2/h24H,3-23H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAQVYKSURQMBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCCCCC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H49Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732276-63-0
Record name 11-(Bromomethyl)tricosane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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